molecular formula C11H16O2 B6334752 1-Isopropyl-2-(methoxymethoxy)benzene CAS No. 74931-59-2

1-Isopropyl-2-(methoxymethoxy)benzene

Cat. No.: B6334752
CAS No.: 74931-59-2
M. Wt: 180.24 g/mol
InChI Key: RMPNGZAIPLMTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isopropyl-2-(methoxymethoxy)benzene is an organic compound with the molecular formula C11H16O2 and a molecular weight of 180.25 g/mol . It is a derivative of benzene, featuring an isopropyl group and a methoxymethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Isopropyl-2-(methoxymethoxy)benzene typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Isopropyl-2-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Isopropyl-2-(methoxymethoxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-2-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The isopropyl group and methoxymethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can lead to changes in metabolic pathways and biological processes.

Comparison with Similar Compounds

1-Isopropyl-2-(methoxymethoxy)benzene can be compared with other similar compounds, such as:

    1-Isopropyl-2-methoxybenzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.

    2-Isopropyl-1-methoxymethoxybenzene: The position of the substituents on the benzene ring is different, affecting its chemical properties and uses.

    1-Isopropyl-3-(methoxymethoxy)benzene:

Properties

IUPAC Name

1-(methoxymethoxy)-2-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9(2)10-6-4-5-7-11(10)13-8-12-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPNGZAIPLMTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Firstly, sodium hydride (275 mmol) was suspended in tetrahydrofuran (THF) (120 ml) and to this, 2-isopropylphenol (111 mmol, reference symbol A1 in FIG. 1) dissolved in THF (30 ml) was added dropwise at 0° C. After 30 minutes, chloromethyl methyl ether (221 mmol) was added to this solution and after heating to room temperature, the reaction was stopped by adding methanol and then water. The aqueous phase was extracted with ether. The organic phases were combined and washed with water and a saturated sodium chloride solution in that order and then dried using anhydrous sodium sulfate. After removing the drying agent by filtering, the solvent was distilled off under reduced pressure. The residue was purified by silica gel chromatography to obtain 1-isopropyl-2-methoxy methoxybenzene (17.5 g, 87% yield, reference symbol A2 in FIG. 1).
Quantity
275 mmol
Type
reactant
Reaction Step One
Quantity
111 mmol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
221 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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